molecular formula C19H20ClN5O2 B6479786 8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919012-58-1

8-(2-chloroethyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6479786
CAS No.: 919012-58-1
M. Wt: 385.8 g/mol
InChI Key: KTKRFTUDBMPXSY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. Heterocyclic compounds are widely distributed in nature and vital to life on Earth. They are found in many natural substances such as chlorophyll, vitamins, hormones, and antibiotics .


Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the specific structure of the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Common reactions for compounds with similar structures include substitution reactions, elimination reactions, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and the biological system .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

6-(2-chloroethyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-12-4-6-14(7-5-12)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-8-20)13(2)10-24(15)18/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKRFTUDBMPXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCl)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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